Tetrahydropentoxyline

Description

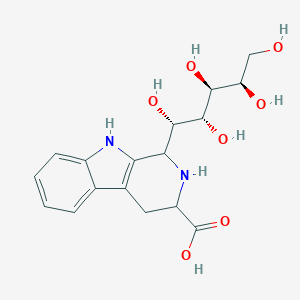

Structure

2D Structure

3D Structure

Properties

CAS No. |

154204-09-8 |

|---|---|

Molecular Formula |

C17H22N2O7 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

1-[(1S,2R,3S,4R)-1,2,3,4,5-pentahydroxypentyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |

InChI |

InChI=1S/C17H22N2O7/c20-6-11(21)14(22)16(24)15(23)13-12-8(5-10(19-13)17(25)26)7-3-1-2-4-9(7)18-12/h1-4,10-11,13-16,18-24H,5-6H2,(H,25,26)/t10?,11-,13?,14+,15+,16+/m1/s1 |

InChI Key |

LCHFAYIGHOVWSA-LEDUIRAGSA-N |

SMILES |

C1C(NC(C2=C1C3=CC=CC=C3N2)C(C(C(C(CO)O)O)O)O)C(=O)O |

Isomeric SMILES |

C1C(NC(C2=C1C3=CC=CC=C3N2)[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)C(=O)O |

Canonical SMILES |

C1C(NC(C2=C1C3=CC=CC=C3N2)C(C(C(C(CO)O)O)O)O)C(=O)O |

physical_description |

Solid |

Synonyms |

1-(1',2',3',4',5'-pentahydroxypentyl)-1,2,3,-tetrahydro-2-carboline-3-carboxylic acid tetrahydropentoxyline |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of Tetrahydropentoxyline

Identification in Plant Matrices

The primary and most well-documented source of Tetrahydropentoxyline is found within the plant kingdom, particularly in the fruits of the Capsicum genus.

Metabolomic studies have been instrumental in identifying a wide array of bioactive compounds in sweet pepper (Capsicum annuum L.) fruits. nih.gov Through the application of high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), researchers have tentatively identified this compound (THP). nih.gov The peak corresponding to this compound was detected at a mass-to-charge ratio (m/z) of 367.1504. nih.gov

These analytical studies have revealed that the abundance of this compound in pepper fruits is not static; it varies depending on the fruit's developmental stage. Specifically, the concentration of this compound is higher in ripe red fruits compared to immature green ones. nih.gov Furthermore, its presence has been linked to the amino acid L-tryptophan, from which it is derived. nih.gov The application of exogenous nitric oxide (NO), a signaling molecule involved in fruit ripening, has been shown to stimulate an increase in the content of this compound. nih.gov This suggests a potential role for the compound in the ripening process. nih.gov

Research Findings on this compound in Capsicum annuum L.

| Parameter | Finding | Source |

|---|---|---|

| Analytical Method | High-Performance Liquid Chromatography (HPLC) with High-Resolution Mass Spectrometry (HRMS) | nih.gov |

| Identification Marker | Peak at m/z 367.1504 | nih.gov |

| Effect of Ripening | More abundant in ripe red fruits than in immature green fruits | nih.gov |

| Effect of Nitric Oxide (NO) | Content is stimulated by exogenous NO treatment | nih.gov |

| Biosynthetic Precursor | Derived from L-Tryptophan | nih.gov |

Beyond its presence in raw fruit, this compound has also been reported in processed products. Scientific literature indicates that this metabolite has been identified in various items derived from fruits and vegetables, including juices, jams, and sauces. nih.gov This suggests that the compound is stable enough to persist through common food processing techniques.

Discovery in Marine Organisms

The marine environment is a rich source of unique chemical compounds, with ascidians (sea squirts) being a particularly prolific source of diverse alkaloids and other bioactive metabolites.

Ascidians of the genus Eudistoma are known to produce a wide variety of nitrogenous compounds, including carboline-based alkaloids. nih.gov Extensive chemical investigations of these marine invertebrates have led to the isolation of numerous novel molecules. nih.govnih.gov However, based on a review of the available scientific literature, the isolation of this compound from ascidian species, including those of the Eudistoma genus, has not been reported.

Endogenous Occurrence in Mammalian Systems

The study of endogenous metabolites in mammalian biological fluids is a key area of metabolomics, providing insights into physiological and pathological states.

Human biological fluids, particularly urine, are complex matrices containing thousands of metabolites from endogenous processes, diet, and environmental exposures. plos.orgnih.gov Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to profile this complex metabolome. nih.gov Despite the comprehensive nature of these studies, the detection and quantification of endogenous this compound in human biological fluids like urine have not been documented in the reviewed scientific literature. While methods for the quantification of other alkaloids in urine have been developed, specific data for this compound remains unreported. scienceopen.complos.orgresearchgate.net

Precursor Molecules and Metabolic Pathways

The formation of this compound originates from fundamental precursor molecules readily available in biological systems. The core structure is synthesized through the condensation of an amino acid and a sugar, with its production influenced by other signaling molecules.

The foundational indole (B1671886) ring system of this compound is derived from the essential amino acid L-Tryptophan. preprints.orgnih.gov L-Tryptophan is a common precursor for a wide array of secondary metabolites in both plants and animals, including various alkaloids and neurotransmitters. nih.govmdpi.com In the biosynthesis of this compound, the indolethylamine portion of L-Tryptophan serves as the key building block for the tetrahydro-β-carboline core. preprints.orgnih.gov

The pentahydroxypentyl side chain of this compound is derived from D-Glucose. preprints.orghmdb.ca The formation of the molecule is the result of a chemical condensation between D-Glucose and L-Tryptophan. preprints.orghmdb.ca This reaction is particularly favored under conditions of low pH and high temperatures, which can occur during the processing and storage of certain foods. hmdb.ca The presence of this compound has been confirmed in various fruit and vegetable-derived products, including grape, tomato, and pineapple juices, as well as in tomato concentrates and jams. hmdb.ca

Research has indicated that the biosynthesis of compounds like this compound in plants can be influenced by signaling molecules such as Nitric Oxide (NO). In studies on sweet pepper (Capsicum annuum L.), the application of NO was found to modulate the abundance of various secondary metabolites, including the tentative identification of this compound. preprints.orgmdpi.com This suggests that cellular signaling pathways can play a role in regulating the formation of this compound in plants. preprints.orgmdpi.com

Enzymatic and Non-Enzymatic Formation Mechanisms

The synthesis of this compound can proceed through well-established chemical reactions, some of which can be enzyme-catalyzed in biological systems, while others occur non-enzymatically, particularly in the context of food chemistry.

The core cyclization step in the formation of the tetrahydro-β-carboline structure of this compound is achieved through the Pictet-Spengler reaction. nih.govwikipedia.org This reaction involves the condensation of a β-arylethylamine (in this case, derived from L-Tryptophan) with an aldehyde or ketone (derived from D-Glucose), followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov The Pictet-Spengler reaction is a fundamental process in the biosynthesis of many indole alkaloids and can be facilitated by enzymes in natural systems. nih.govwikipedia.org The reaction first forms an iminium ion, which then acts as an electrophile to attack the electron-rich indole ring, leading to the formation of the characteristic cyclic structure. wikipedia.org

The initial non-enzymatic reaction between the amino group of L-Tryptophan and the carbonyl group of D-Glucose is the first step in the Maillard reaction, a key pathway in the formation of Advanced Glycation End Products (AGEs). wikipedia.orgmdpi.com This reaction forms a Schiff base, which then rearranges to a more stable Amadori product. wikipedia.orgmdpi.com Over time, these early products undergo further reactions like oxidation and cyclization to form a diverse group of irreversible compounds known as AGEs. mdpi.commdpi.com The formation of this compound through the condensation of a sugar and an amino acid aligns with the fundamental principles of AGE formation pathways. preprints.orghmdb.cawikipedia.org

An article focusing on the chemical compound “this compound,” with a specific emphasis on its formation through the photo-sensitized degradation of tryptophan, cannot be generated at this time. Extensive research did not yield any scientific evidence or data to support the formation of this compound via this specific pathway.

The available scientific literature identifies this compound, also known as 1-(1',2',3',4',5'-Pentahydroxypentyl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, as a product of the condensation reaction between L-tryptophan and D-glucose. This reaction is noted to occur under conditions similar to those found in food processing.

While the photo-sensitized degradation of tryptophan is a known process that leads to various other degradation products, a direct link to the formation of this compound could not be established from the conducted searches. Therefore, the core premise of the requested article section is not supported by current scientific findings. Without this foundational information, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the user's specified outline. Further research would be required to investigate any potential, yet currently undocumented, connection between the photo-sensitized degradation of tryptophan and the biosynthesis of this compound.

Structural Elucidation and Analog Characterization of Tetrahydropentoxyline

Advanced Spectroscopic Techniques for Structural Determination

The definitive identification and structural characterization of Tetrahydropentoxyline have been accomplished through the synergistic application of several advanced spectroscopic methods. These techniques provide complementary information, from elemental composition to the precise three-dimensional arrangement of atoms, which is essential for unambiguous structure assignment.

Tandem Mass Spectrometry (MS/MS) Approaches in Fragmentation Analysis

Tandem mass spectrometry (MS/MS) has been a critical tool in deducing the structural features of this compound. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, researchers can piece together the molecule's core structure and substituent groups.

In studies involving the analysis of urinary metabolites, Quadrupole Time-of-Flight (QTOF) MS/MS analysis of the compound, designated as "Feature A" and later identified as this compound, produced a significant fragment ion at an m/z of 245.094. acs.org This fragment corresponded to a neutral loss of 120 Da, a characteristic fragmentation pattern for C-glycosides. acs.org This finding was crucial in distinguishing this compound from potential O-glycoside isomers, such as semilepidinoside B, thus narrowing down the possible structures early in the identification process. acs.org

Further research on this compound identified in sweet pepper fruits provided additional MS/MS fragmentation details. nih.govmdpi.com The protonated molecule [M+H]⁺ was observed at m/z 367.1504. nih.govmdpi.com Its MS/MS spectrum was characterized by multiple neutral losses of 18 Da, corresponding to the loss of water (H₂O) molecules from the pentahydroxypentyl side chain. nih.govmdpi.com A key fragment ion was detected at m/z 229.0965, which is attributed to the β-carboline carboxylate structure that also contains the alpha methylene (B1212753) group of the side chain. nih.govmdpi.com This fragmentation data provides direct evidence for the β-carboline core and the attached side chain. nih.govmdpi.com The MS/MS analysis for these studies was performed using a system that allowed for varying collision energies (from 5 to 40 V) or a collision energy ramp (10–45 V) to optimize the fragmentation process. acs.org

Table 1: Key MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Inferred Structural Moiety | Source |

|---|---|---|---|---|

| 365.13 (parent ion) | 245.094 | 120 | C-glycoside characteristic loss | acs.org |

| 367.1504 [M+H]⁺ | Multiple sequential losses | 18 | H₂O from polyol side chain | nih.govmdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment

While mass spectrometry provides invaluable information about mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete and unambiguous assignment of a molecule's constitution and stereochemistry. For this compound, a suite of NMR experiments was employed to elucidate its complete structure. nih.gov

Following its purification from urine, the compound underwent extensive NMR analysis. nih.gov A combination of one-dimensional (¹H) and two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were utilized. acs.org These experiments allowed for the mapping of proton-proton correlations (COSY, TOCSY) and one-bond and multiple-bond proton-carbon correlations (HSQC, HMBC), respectively. acs.org Through this comprehensive analysis, the full assignment of all proton and carbon signals was achieved, confirming the structure of this compound as 1-(1,2,3,4,5-Pentahydroxypent-1-yl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid. nih.govhmdb.ca The obtained NMR data were found to be consistent with previously reported findings for this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is fundamental to the initial stages of compound identification, as it provides a highly accurate mass measurement of the parent ion. This precision allows for the determination of the elemental composition, a critical piece of information that constrains the number of possible molecular formulas.

In the characterization of the urinary metabolite later confirmed as this compound, initial analysis by QTOF-MS yielded a molecular formula of C₁₇H₂₂N₂O₇. nih.gov This elemental composition was subsequently confirmed using Magnetic Resonance Mass Spectrometry (MRMS), also known as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS), a technique renowned for its ultra-high resolution and mass accuracy. acs.orgnih.gov The confirmation of the C₁₇H₂₂N₂O₇ formula provided a solid foundation for the subsequent detailed structural elucidation by MS/MS and NMR. nih.gov In a separate study on sweet pepper fruits, HRMS analysis identified the protonated molecule [M+H]⁺ at an m/z of 367.1504, consistent with the same molecular formula. nih.govmdpi.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Deduced Molecular Formula | Source |

|---|---|---|---|---|

| QTOF-MS | Not Specified | Not Specified | C₁₇H₂₂N₂O₇ | nih.gov |

| MRMS (FTICR-MS) | ESI | Not Specified | C₁₇H₂₂N₂O₇ | acs.orgnih.gov |

Chemoinformatic and Database-Assisted Identification

The structural elucidation of natural products like this compound is increasingly accelerated by the use of chemoinformatic tools and comprehensive spectral databases. These resources allow for rapid comparison of experimental data with vast libraries of known compounds, facilitating tentative identification and guiding further analytical efforts.

Application of Global Natural Products Social Molecular Networking (GNPS) Databases

The Global Natural Products Social Molecular Networking (GNPS) platform is a powerful, open-access resource that enables the organization and comparison of tandem mass spectrometry data. By creating molecular networks based on spectral similarity, it can rapidly highlight known compounds within a complex mixture and group related, potentially new, molecules.

In the study of metabolites from sweet pepper fruits, the putative identification of this compound was successfully achieved by comparing its experimentally acquired MS/MS fragmentation spectrum with reference spectra contained within the GNPS databases. nih.govmdpi.com This database matching provided a high-confidence tentative identification, which could then be confirmed through comparison with a standard or by complete de novo elucidation. nih.govmdpi.com

Integration of Metabolic Databases for Compound Annotation

Alongside specialized spectral libraries like GNPS, broader metabolic databases are crucial for the annotation of metabolites in untargeted studies. These databases contain extensive information on known endogenous and exogenous compounds, including their chemical properties, structures, and reported biological sources.

During the systematic investigation of urinary metabolites, database searching was an integral part of the workflow. acs.org Resources such as PubChem, the Human Metabolome Database (HMDB), METLIN, and the Chemical Entities of Biological Interest (ChEBI) were queried to help identify unknown features. acs.org The Human Metabolome Database, for example, lists this compound under the identifier HMDB0012492, providing its formal name, 1-(1,2,3,4,5-Pentahydroxypent-1-yl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylate, and confirming its molecular formula as C₁₇H₂₂N₂O₇. hmdb.ca The integration of these databases is essential for contextualizing analytical data and moving from an unknown mass feature to an annotated compound. acs.org

Based on a comprehensive search of available scientific literature, there is no identifiable chemical compound with the name “this compound.” This term does not appear in chemical databases or peer-reviewed publications under this specific name.

It is possible that "this compound" may be a non-standard or proprietary name, a synonym for a differently named compound, or a misnomer. One chemically similar and documented compound is 1-(pentahydroxypentyl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (PHP-THβC-3-COOH) , which is a tetrahydro-β-carboline derivative formed through the reaction of tryptophan and glucose. researchgate.netnih.gov

Due to the lack of scientifically verifiable information for a compound explicitly named "this compound," it is not possible to generate a factually accurate article that adheres to the provided outline and quality standards. Proceeding would require speculation and would not meet the criteria for scientific accuracy.

If "this compound" is an alternative name for PHP-THβC-3-COOH or another specific β-carboline derivative, providing the correct chemical name or CAS number would be necessary to proceed with generating the requested scientific article.

Mechanisms of Biological Activity of Tetrahydropentoxyline

Molecular Interaction Profiles with Biomolecules

The biological effects of Tetrahydropentoxyline are rooted in its specific interactions with biomolecules, most notably proteins. These interactions are predominantly non-covalent, involving a complex interplay of forces that dictate the compound's binding affinity and specificity.

This compound functions as an inhibitor of the deubiquitinating enzyme Otubain-2 (OTUB2). frontiersin.orgnih.gov The mechanism of inhibition is based on the formation of a stable, non-covalent complex between this compound and the enzyme, which effectively blocks the enzyme's active site and prevents it from binding to its natural substrates. nih.govnih.gov This enzyme-ligand interaction is characterized by a high degree of specificity, which is determined by the three-dimensional structures of both the compound and the enzyme's binding pocket. The binding of a ligand like this compound to a receptor or enzyme can induce conformational changes that reduce the motion within the protein, leading to a more stable complex. nih.gov

The active site of OTUB2 is located at the junction of a β-sheet and an α-helix and contains a catalytic triad (B1167595) of amino acid residues: Cysteine-51 (Cys51), Histidine-224 (His224), and Asparagine-226 (Asn226). frontiersin.orgnih.gov For the enzyme to be active, these residues must be in a specific spatial arrangement. nih.govresearchgate.net Inhibitors like this compound are designed to fit into this active site and interact with key residues, thereby preventing the catalytic activity of the enzyme.

The specificity of the interaction between this compound and the OTUB2 active site is significantly influenced by a network of hydrogen bonds. These bonds form between the functional groups of the inhibitor and the side chains of specific amino acid residues within the enzyme's binding pocket. Research findings indicate that this compound forms critical hydrogen bonds with several residues in the OTUB2 active site, which are essential for its inhibitory activity.

Key hydrogen bonding interactions have been identified with the following OTUB2 residues:

Glu-174 and Asp-176: The acidic side chains of these residues can act as hydrogen bond acceptors.

Tyr-195, Tyr-225, and Tyr-220: The hydroxyl groups of these tyrosine residues can serve as both hydrogen bond donors and acceptors. researchgate.net

Ser-223: The hydroxyl group of this serine residue can also participate in hydrogen bonding.

These specific interactions are crucial for orienting the inhibitor within the active site and stabilizing the enzyme-inhibitor complex. The table below summarizes these key hydrogen bonding interactions.

| Interacting OTUB2 Residue | Role in Hydrogen Bonding |

| Glu-174 | Hydrogen Bond Acceptor |

| Asp-176 | Hydrogen Bond Acceptor |

| Tyr-195 | Hydrogen Bond Donor/Acceptor |

| Tyr-225 | Hydrogen Bond Donor/Acceptor |

| Ser-223 | Hydrogen Bond Donor/Acceptor |

| Tyr-220 | Hydrogen Bond Donor/Acceptor |

Electrostatic Interactions: These occur between charged or polar groups on this compound and oppositely charged or polar residues in the OTUB2 active site. The electrostatic surface of OTUB2 features distinct regions of positive and negative charge that can complement the electrostatic potential of the inhibitor. researchgate.net

Hydrophobic Interactions: The non-polar regions of this compound can interact favorably with hydrophobic amino acid residues in the enzyme's binding pocket, excluding water molecules and increasing the entropy of the system. This hydrophobic effect is a major driving force in protein-ligand binding. researchgate.net

π-π Stacking: If this compound contains aromatic rings, these can engage in π-π stacking interactions with the aromatic side chains of residues such as tyrosine, phenylalanine, and tryptophan within the OTUB2 binding site. These interactions contribute to the specificity and stability of the binding. researchgate.net

Cellular and Subcellular Target Identification

The interaction of this compound with its molecular target, OTUB2, leads to downstream effects on various cellular processes. By inhibiting OTUB2, this compound modulates the ubiquitin-proteasome system, which is a critical pathway for protein degradation and the regulation of numerous cellular functions. patsnap.comthermofisher.com

This compound's primary cellular effect is the specific inhibition of the deubiquitinating enzyme OTUB2. nih.govnih.gov Deubiquitinating enzymes are responsible for removing ubiquitin molecules from target proteins. tocris.com This removal can rescue proteins from degradation by the proteasome, thereby increasing their stability and cellular levels. nih.gov By inhibiting OTUB2, this compound prevents the deubiquitination of specific substrate proteins. nih.gov This leads to an accumulation of polyubiquitinated proteins, which are then targeted for degradation by the proteasome. OTUB2 is known to cleave various polyubiquitin (B1169507) chains, including Lys11, Lys48, and Lys63 linkages, with a preference for Lys63. mapmygenome.in The inhibition of this activity can therefore have profound effects on the cellular proteome.

The modulation of OTUB2 activity by this compound has significant consequences for several key cellular pathways that govern protein fate. rsc.org

Protein Degradation: The most direct consequence of OTUB2 inhibition is the enhanced degradation of its substrate proteins. mdpi.com By preventing their deubiquitination, this compound effectively promotes their destruction via the ubiquitin-proteasome system. thermofisher.com For instance, OTUB2 has been shown to stabilize proteins like U2AF2 and YAP/TAZ, which are involved in cancer progression. nih.govacs.org Inhibition of OTUB2 would therefore lead to the degradation of these proteins.

Protein Production: While not directly affecting protein synthesis, the modulation of the stability of transcription factors and other regulatory proteins by this compound can indirectly influence gene expression and, consequently, protein production.

Protein Transport and Localization: Ubiquitination is not only a signal for degradation but also plays a role in protein trafficking and localization within the cell. rupress.org Deubiquitinating enzymes are involved in regulating these processes. By inhibiting OTUB2, this compound may alter the subcellular localization of certain proteins, affecting their function. For example, the regulation of the TGF-β signaling pathway involves the deubiquitination of SMAD proteins, which can be influenced by DUBs. wjgnet.com

This compound: A Compound Undocumented in Public Scientific Literature

An extensive search of public scientific databases and literature has yielded no information on a chemical compound named "this compound." As a result, it is not possible to provide an article on its mechanisms of biological activity, as no research findings on this specific compound could be located.

The requested article outline, focusing on the impact of "this compound" on endogenous metabolic pathways—including amino acid biosynthesis, lipid metabolism, and tryptophan catabolism—cannot be fulfilled due to the absence of any available data.

It is possible that "this compound" may be a novel or proprietary compound not yet described in publicly accessible scientific literature, or the name may be a misnomer or an alternative designation for a compound known by another name. Without any foundational information on its existence, structure, or biological effects, a scientifically accurate and informative article as per the user's request cannot be generated.

Further clarification on the compound's identity, such as a CAS number, IUPAC name, or reference to any existing research, would be necessary to proceed with a literature search and subsequent article generation.

Based on a comprehensive search of scientific literature and chemical databases, there is no information available on a compound named "this compound." This name does not correspond to any known chemical substance in the referenced materials.

Consequently, it is not possible to provide an article on the analytical methodologies for this compound as requested in the prompt. The specified techniques—High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Tandem Mass Spectrometry (LC-MS/MS), and Magnetic Resonance Mass Spectrometry (MRMS)—cannot be detailed for a compound that is not documented in scientific literature.

Analytical Methodologies for Quantitative and Qualitative Analysis of Tetrahydropentoxyline

Advanced Sample Preparation and Fractionation Strategies

The accurate quantification and comprehensive qualitative analysis of Tetrahydropentoxyline from complex sample origins, such as biological fluids and botanical sources, necessitate sophisticated sample preparation and fractionation strategies. These preliminary steps are critical for the removal of interfering endogenous substances, the pre-concentration of the analyte, and ensuring compatibility with downstream analytical instrumentation.

Systematic Multi-step Purification Protocols for Biological Matrices (e.g., Urine, Plant Extracts)

The isolation of this compound from biological matrices is a multi-faceted process designed to systematically eliminate non-target compounds while maximizing the recovery of the analyte. A representative purification protocol for a plant extract suspected to contain this compound would typically involve an initial extraction followed by a series of chromatographic separations.

The initial step often involves a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to partition this compound from the bulk of the matrix components. researchgate.netslideshare.netnih.gov For instance, a plant extract can be subjected to an acid-base LLE, where the pH is adjusted to exploit the basic nature of this compound, allowing for its selective extraction into an organic solvent.

Following the initial extraction, a multi-step chromatographic approach is employed for further purification. This often commences with normal-phase chromatography, utilizing a stationary phase such as silica (B1680970) gel. env.go.jp The sample is loaded onto the column and eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. env.go.jp This allows for the separation of compounds based on their polarity, with this compound eluting at a specific solvent concentration.

Subsequent purification steps may involve preparative high-performance liquid chromatography (HPLC), which offers higher resolution and efficiency. A combination of different chromatographic modes, such as ion-exchange followed by reversed-phase chromatography, can be employed to achieve a high degree of purity.

A generalized multi-step purification protocol for this compound from a plant extract is outlined below:

Homogenization and Initial Extraction: The plant material is homogenized in a suitable solvent, such as methanol (B129727) or ethanol, to extract a broad range of compounds, including this compound.

Acid-Base Liquid-Liquid Extraction: The crude extract is subjected to an acid-base LLE to selectively isolate basic compounds like this compound.

Normal-Phase Column Chromatography: The enriched basic fraction is then subjected to normal-phase column chromatography on a silica gel stationary phase.

Preparative HPLC: Fractions containing this compound are further purified using preparative HPLC, often employing a reversed-phase column.

Application of Desalting and Ion-Exchange Resins in Sample Clean-up

Biological samples, particularly urine, contain high concentrations of salts and other ionic species that can interfere with analytical measurements. nih.gov Desalting techniques are therefore crucial for the clean-up of such samples prior to the analysis of this compound. Size-exclusion chromatography is a common method for desalting, where the sample is passed through a column packed with a porous resin. Larger molecules like this compound are excluded from the pores and elute first, while smaller salt ions are retained and elute later.

Ion-exchange chromatography (IEC) is another powerful technique for sample clean-up and fractionation. scispace.comnih.govresearchgate.net In the context of this compound, which is expected to have basic properties, cation-exchange chromatography is particularly useful. In this technique, the sample is loaded onto a column containing a negatively charged stationary phase. At an appropriate pH, this compound will carry a positive charge and bind to the stationary phase, while neutral and anionic compounds will pass through. The bound this compound can then be selectively eluted by changing the pH or increasing the ionic strength of the mobile phase.

| Technique | Principle | Application in this compound Analysis |

| Desalting (Size-Exclusion) | Separation based on molecular size. | Removal of inorganic salts from urine samples prior to LC-MS analysis. |

| Cation-Exchange Chromatography | Separation based on charge. | Selective retention of protonated this compound from a complex mixture, followed by selective elution. |

Utilization of Reversed-Phase Chemistries for Metabolite Isolation

Reversed-phase chromatography (RPC) is a cornerstone of modern analytical chemistry and is extensively used for the isolation and analysis of a wide range of organic molecules, including metabolites like this compound. researchgate.netnih.gov In RPC, the stationary phase is non-polar (e.g., C8 or C18 silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol).

The separation in RPC is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds interact more strongly with the stationary phase and are retained longer. The retention of this compound on a reversed-phase column can be modulated by adjusting the composition of the mobile phase. For instance, increasing the proportion of the organic solvent in the mobile phase will decrease the retention time of this compound.

Reversed-phase HPLC is a highly versatile and powerful tool for the final purification of this compound from complex mixtures. jfda-online.com By carefully optimizing the chromatographic conditions, such as the column chemistry, mobile phase composition, and gradient profile, it is possible to achieve baseline separation of this compound from closely related impurities and metabolites.

Complementary Spectroscopic Techniques for Comprehensive Characterization

While chromatographic techniques are essential for the separation and quantification of this compound, spectroscopic methods provide invaluable information about its molecular structure and chemical bonds.

Infrared (IR) Spectroscopy in Molecular Fingerprinting

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. The resulting IR spectrum is a unique "molecular fingerprint" that can be used for structural elucidation and identification.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. For example, the presence of C-H, C-N, C-O, and potentially N-H bonds would give rise to distinct peaks in the spectrum.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H stretch | 3300-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch | 1000-1350 |

| C-O stretch | 1000-1300 |

By comparing the experimental IR spectrum of an unknown sample with a reference spectrum of pure this compound, one can confirm its identity.

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR spectroscopy. Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. The scattered light contains photons that have lost or gained energy, and these energy shifts correspond to the vibrational modes of the molecule.

A key advantage of Raman spectroscopy is its low interference from water, making it well-suited for the analysis of aqueous samples. The Raman spectrum of this compound would provide information about the vibrations of its non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For instance, the vibrations of the aromatic ring system in this compound would be expected to produce strong signals in the Raman spectrum.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in its comprehensive structural characterization.

Unveiling the Analytical intricacies of this compound

The scientific community has yet to document or recognize a compound by the name "this compound" in publicly available chemical databases and scholarly articles. As a result, a detailed analysis based on existing research is not feasible.

To provide an accurate and informative article, further clarification on the compound's name or structure is necessary. Should a valid chemical name or CAS number be provided, a comprehensive overview of its analytical methodologies could be compiled, covering techniques such as:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for separation and quantification.

Mass Spectrometry (MS): For molecular weight determination and structural elucidation.

Spectroscopic Techniques: Including Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for qualitative and quantitative analysis.

A thorough literature search on a correctly identified compound would allow for the creation of detailed sections on specific analytical applications, complete with data tables and research findings as initially requested.

Degradation and Stability Studies of Tetrahydropentoxyline

Chemical Degradation Pathways

The inherent structure of Tetrahydropentoxyline, featuring a tetrahydro-β-carboline core linked to a pentitol (B7790432) moiety, suggests potential susceptibility to various chemical degradation reactions. acs.org

While direct studies on the oxidative cleavage of this compound are not extensively documented, the tetrahydro-β-carboline and pentitol components of the molecule suggest potential pathways for degradation. The indole (B1671886) nucleus of the tetrahydro-β-carboline structure is susceptible to oxidation. researchgate.net For instance, heme peroxidases can catalyze the oxidation of tetrahydro-β-carbolines to their aromatic β-carboline counterparts. ebi.ac.uk This suggests that under oxidative stress conditions, this compound could potentially be converted to a more aromatic derivative.

Furthermore, the bond between the tetrahydro-β-carboline core and the pentitol side chain could be subject to cleavage under certain conditions, although specific catalysts or conditions for this reaction for this compound have not been detailed in the literature.

The stability of chemical compounds is often significantly influenced by environmental factors such as pH and temperature. For compounds with structures similar to this compound, such as cyclic aminals, stability is notably pH-dependent. These related compounds tend to be stable in neutral to basic environments but undergo rapid decomposition in acidic media. nih.gov While direct experimental data for this compound is limited, it is plausible that it follows a similar pattern of instability in strongly acidic conditions.

Thermal degradation is another critical factor. Studies on various small molecules have shown that elevated temperatures can lead to substantial degradation. nih.gov For instance, heating at 100°C can cause noticeable changes, with more significant degradation at higher temperatures. nih.gov A study on cell culture media, where this compound can be formed, indicated that while the powdered form is relatively stable, the solution is susceptible to degradation upon exposure to heat and light. nih.gov

Table 1: General Influence of Environmental Factors on the Stability of Related Compounds

| Factor | Condition | Expected Impact on Stability of Tetrahydro-β-carbolines |

| pH | Acidic (e.g., pH < 4) | Likely increased degradation and hydrolysis. nih.gov |

| Neutral to Alkaline | Generally more stable. nih.gov | |

| Temperature | Elevated (e.g., > 60°C) | Potential for thermal degradation, especially in solution. nih.govnih.gov |

This table is based on data from studies on similar compound classes and general chemical principles, as direct studies on this compound are limited.

Photodegradation Mechanisms

The interaction of light with this compound and its precursors can lead to degradation, a process of particular relevance in contexts such as cell culture media exposed to ambient light. nih.gov

A significant pathway for the degradation of compounds related to this compound involves photosensitization, particularly of its precursor, L-tryptophan. nih.gov Riboflavin (B1680620) (Vitamin B2), a common component of cell culture media, can act as a photosensitizer. researchgate.netmdpi.comdss.go.th Upon exposure to light, particularly UVA radiation, riboflavin becomes excited and can initiate a cascade of reactions leading to the degradation of tryptophan. mdpi.comnih.gov

This photosensitized degradation of tryptophan can occur via two main mechanisms:

Type I Reaction: The excited photosensitizer directly reacts with the substrate (tryptophan), often involving electron transfer.

Type II Reaction: The excited photosensitizer transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), which then oxidizes tryptophan. dss.go.th

Studies have shown that the degradation of tryptophan in the presence of riboflavin is enhanced by oxygen and can lead to the formation of various oxidation products, such as kynurenine. mdpi.comnih.gov Since this compound is a condensation product of tryptophan and glucose, the degradation of its precursor, tryptophan, via these photosensitized pathways will inherently affect the formation and stability of this compound itself. nih.gov A study on cell culture media revealed that a malfunctioning lot with poor cell growth had increased levels of tryptophan oxidation products and a riboflavin degradant, lumichrome, while having lower levels of this compound compared to functional lots. nih.gov This suggests that the photosensitized degradation of tryptophan directly impacts the concentration of this compound.

Table 2: Key Components in the Photo-sensitized Degradation of this compound Precursors

| Component | Role | Mechanism |

| L-Tryptophan | Precursor | Susceptible to photo-oxidation. nih.gov |

| Riboflavin | Photosensitizer | Absorbs light and initiates degradation. researchgate.netmdpi.com |

| Light (UVA) | Energy Source | Excites the photosensitizer. mdpi.com |

| Oxygen | Reactant | Forms singlet oxygen in Type II reactions. dss.go.th |

Biotransformation and Metabolic Fates in Biological Systems

Once formed or ingested, this compound enters metabolic pathways within biological systems, leading to its eventual elimination from the body.

Studies have consistently identified this compound as a metabolite present in human urine. nih.govacs.orgnih.govresearchgate.net This indicates that a primary route of elimination for this compound in mammals is through renal excretion. The presence of this compound in urine suggests that it is absorbed into the bloodstream and subsequently filtered by the kidneys. nih.govnih.gov

The metabolic fate of related tetrahydro-β-carbolines provides further insight. For example, 1-methyl-1,2,3,4-tetrahydro-β-carboline is metabolized in the human body and its enantiomers are excreted in the urine, with one form being predominant, suggesting enzymatic processing. researchgate.net The metabolism of other β-carbolines can involve hydroxylation, and they are excreted in both free and conjugated forms. researchgate.netmdpi.com While the specific metabolic transformations of this compound have not been fully elucidated, it is plausible that it undergoes similar enzymatic modifications prior to its excretion. The detection of this compound in urine has been used in metabolomics studies to explore metabolic phenotypes. oeno-one.eu

Formation of Conjugates and Other Metabolites

There is a lack of specific research detailing the metabolic pathways of this compound, including the formation of specific conjugates (e.g., glucuronides, sulfates) and other downstream metabolites.

Studies on the general class of tetrahydro-β-carbolines suggest that they are metabolized in the liver by cytochrome P450 enzymes, leading to various hydroxylated products. researchgate.netdoi.org The presence of a pentitol (polyhydroxyl) side chain and a carboxylic acid group on the this compound molecule suggests potential sites for conjugation reactions. For instance, a study that identified this compound in urine also identified other metabolites in the form of glucuronides, such as indole-3-acetic-acid-O-glucuronide and p-cresol (B1678582) glucuronide, indicating that glucuronidation is a relevant metabolic pathway for related compounds. acs.orgnih.govnih.gov However, no specific glucuronide or sulfate (B86663) conjugates of this compound have been reported.

A study on cell culture media noted that this compound appeared to be a condensation product of glucose and tryptophan. nih.gov This highlights its formation pathway but does not provide information on its subsequent metabolic fate.

Synthetic Chemistry Approaches to Tetrahydropentoxyline and Its Analogs

Classical Synthetic Routes to Beta-Carboline Scaffolds

The construction of the β-carboline framework has been a subject of extensive research for over a century. Classical methods remain fundamental to the synthesis of this heterocyclic system and its tetrahydro derivatives.

The Pictet-Spengler reaction is arguably the most prominent and widely used method for the synthesis of tetrahydro-β-carbolines. chemicalbook.comnih.gov This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. The versatility of this reaction allows for the introduction of various substituents on the tetrahydro-β-carboline skeleton by choosing appropriately substituted starting materials. For instance, the reaction of tryptamine with an aldehyde bearing a pentoxy group would be a direct approach to a tetrahydropentoxyline backbone. A range of Brønsted and Lewis acids, such as trifluoroacetic acid (TFA), hydrochloric acid, and ytterbium triflate, can be employed to catalyze the reaction. chemicalbook.com Microwave-assisted Pictet-Spengler reactions have also been developed to shorten reaction times and improve yields. nih.govscispace.com

Modern Methodologies for Total Synthesis of this compound

While classical methods are robust, modern synthetic chemistry has introduced more sophisticated and efficient strategies for the total synthesis of complex tetrahydro-β-carbolines, including those with specific substitution patterns like a pentoxy group. These methods often offer greater control over stereochemistry and functional group tolerance.

A representative modern approach to an alkoxy-substituted tetrahydro-β-carboline, which serves as a model for the synthesis of this compound, is the multi-step synthesis of 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline. sigmaaldrich.com The synthesis commences with the condensation of DL-5-methoxytryptophan with formaldehyde to yield DL-6-methoxy-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid. This intermediate is then subjected to oxidative decarboxylation using a dichromate salt to form 6-methoxy-β-carboline. Subsequent N-methylation of the β-carboline with methyl iodide affords the corresponding methiodide salt, which is then reduced with sodium borohydride to furnish the final product, 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline. sigmaaldrich.com This sequence highlights the use of a combination of classical reactions with modern reagents and purification techniques to achieve the target molecule.

Transition metal-catalyzed reactions have also emerged as powerful tools in the synthesis of β-carboline derivatives. For example, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents onto the β-carboline core. chemistryviews.org More recently, a manganese-catalyzed dehydrogenative coupling of alcohols with tryptamines has been reported as a green and efficient method for the synthesis of tetrahydro-β-carbolines. orgsyn.orgnih.gov This approach avoids the need for pre-functionalized aldehydes and generates water as the only byproduct.

Chemoenzymatic and Biocatalytic Synthesis Strategies

The demand for enantiomerically pure pharmaceuticals has driven the development of chemoenzymatic and biocatalytic approaches for the synthesis of chiral tetrahydro-β-carbolines. These methods leverage the high stereoselectivity of enzymes to produce single enantiomers, which often exhibit different pharmacological activities.

A notable biocatalytic approach involves the use of imine reductases (IREDs) . In a chemoenzymatic strategy, a dihydro-β-carboline precursor, synthesized via a Bischler-Napieralski reaction, can be enantioselectively reduced by an IRED to yield the corresponding chiral tetrahydro-β-carboline. beilstein-journals.org This method has been successfully applied to produce both (R)- and (S)-enantiomers of fused-ring tetrahydro-β-carbolines with high enantiomeric excess. beilstein-journals.org

Strictosidine synthase (STS) and its homologs are another class of enzymes utilized in the biocatalytic Pictet-Spengler reaction. These enzymes naturally catalyze the condensation of tryptamine with secologanin to form strictosidine, a key intermediate in the biosynthesis of many indole (B1671886) alkaloids. Researchers have demonstrated that some STS homologs can accept a range of simple aldehydes as substrates, paving the way for the asymmetric synthesis of various tetrahydro-β-carbolines. This approach offers a direct and highly stereoselective route to chiral tetrahydro-β-carboline derivatives.

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Investigations

The systematic modification of the this compound structure is crucial for understanding its structure-activity relationships (SAR) and for optimizing its pharmacological properties. The synthesis of a library of derivatives with variations at different positions of the tetrahydro-β-carboline scaffold allows for the exploration of the chemical space around the lead compound.

SAR studies on β-carboline derivatives have revealed that the nature and position of substituents significantly influence their biological activity. For instance, the introduction of alkoxy groups at the C-7 position of the β-carboline ring has been shown to enhance cytotoxic activities, with the length of the alkoxy chain affecting both the potency and cell line specificity. chemicalbook.com

The synthesis of such derivatives often employs the versatile Pictet-Spengler reaction, where a variety of substituted tryptamines and aldehydes can be used. For example, to probe the importance of the pentoxy group in a hypothetical this compound, one could synthesize a series of analogs with different alkoxy groups (methoxy, ethoxy, propoxy, etc.) at the same position. Furthermore, substituents can be introduced at the C-1, N-2, and N-9 positions to explore their impact on activity. N-alkylation and N-acylation of the piperidine nitrogen (N-2) are common modifications that have been shown to modulate the antifungal and other biological activities of tetrahydro-β-carbolines. nih.gov

The following interactive table summarizes SAR findings for a series of substituted β-carboline derivatives, highlighting the influence of different functional groups on their biological activity.

| Compound ID | R1 Substituent | R7 Substituent | N9 Substituent | Biological Activity | Reference |

| Harmine | -CH₃ | -OCH₃ | -H | Moderate haspin kinase inhibitor | sigmaaldrich.com |

| Harmol | -CH₃ | -OH | -H | Moderate haspin kinase inhibitor | sigmaaldrich.com |

| Derivative 1 | -CF₃ | -OCH₃ | -(CH₂)₂NH₂ | Increased haspin kinase inhibitory potency | sigmaaldrich.com |

| Derivative 2 | -CH₃ | -OCH₃ | -(CH₂)₂NH₂ | Reduced DYRK2 inhibition | sigmaaldrich.com |

| Derivative 3 | -Aryl | -OCH₃ | -H | Potent 5-HT₂ receptor binding | |

| Derivative 4 | -Indolyl | -OCH₃ | -H | Enhanced 5-HT₂ receptor binding |

Table 1: Structure-Activity Relationship of Selected Beta-Carboline Derivatives

This data underscores the importance of systematic structural modifications in the development of potent and selective therapeutic agents based on the tetrahydro-β-carboline scaffold.

Computational and Theoretical Investigations of Tetrahydropentoxyline

Molecular Modeling and Docking Studies for Biomolecular Interactions

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. For Tetrahydropentoxyline, these methods are crucial for understanding how it interacts with biological targets, such as proteins.

Molecular docking is a key computational method used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. Studies have utilized molecular docking to screen for small molecules that could interact with specific protein targets. researchgate.net

In one such study, the protein structure of Ovarian tumor domain-containing deubiquitinase 2 (OTUB2) was used for docking simulations with a library of small molecules to identify potential binders. This compound was identified as one of the top compounds with a high binding affinity for the active pocket of OTUB2. researchgate.net The docking analysis revealed specific interactions, primarily hydrogen bonds, that stabilize the ligand-protein complex. This compound was found to form hydrogen bonds with six amino acid residues within the OTUB2 binding pocket: Glu-174, Asp-176, Tyr-195, Tyr-225, Ser-223, and Tyr-220. researchgate.net In this interaction, the residues Glu-174, Asp-176, Tyr-195, Tyr-225, and Ser-223 act as hydrogen bond acceptors, while Tyr-220 serves as a hydrogen bond donor. researchgate.net

Table 1: Predicted Hydrogen Bond Interactions between this compound and OTUB2

| Interacting Residue | Role of Residue |

|---|---|

| Glu-174 | Hydrogen Bond Acceptor |

| Asp-176 | Hydrogen Bond Acceptor |

| Tyr-195 | Hydrogen Bond Acceptor |

| Tyr-225 | Hydrogen Bond Acceptor |

| Ser-223 | Hydrogen Bond Acceptor |

| Tyr-220 | Hydrogen Bond Donor |

Data sourced from molecular docking simulations. researchgate.net

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. biomedres.us The preferred conformation of a molecule plays a significant role in its biological activity and how it binds to a receptor. scholaris.ca Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of a molecule over time, providing insights into its flexibility and the stability of different conformers. nih.gov

While these techniques are powerful for understanding molecular behavior, dedicated studies on the specific conformational analysis or molecular dynamics of this compound are not widely available in the current scientific literature. Such investigations would be valuable to determine its most stable three-dimensional shapes in different environments (e.g., in solution vs. in a protein binding pocket) and to understand the energetic barriers between different conformations.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. openreview.net These methods provide a fundamental understanding of molecular stability, reactivity, and spectroscopic characteristics.

Quantum chemistry allows for the theoretical prediction of various spectroscopic properties, which can be used to identify and characterize molecules. bohrium.com By calculating the molecular vibrations, it is possible to simulate an infrared (IR) spectrum, where different peaks correspond to the vibrational modes of specific functional groups. github.io Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding around each nucleus, providing a powerful tool for structure elucidation. vu.nlresearchgate.net

As of now, specific computational studies predicting the detailed IR or NMR spectroscopic data for this compound using quantum chemical methods have not been published. These theoretical predictions would serve as a valuable reference for experimental chemists working on the synthesis and characterization of this compound.

Computational methods are instrumental in mapping out the reaction pathways for the formation (biosynthesis) and breakdown (degradation) of complex molecules. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely mechanism for a chemical transformation. Reactive molecular dynamics simulations, for instance, can model the bond-breaking and bond-forming events that occur during a reaction. nih.gov

Detailed computational investigations into the specific biosynthetic pathways leading to this compound or the mechanisms governing its degradation are not currently available in the literature. Such studies would provide fundamental insights into the chemical stability of the molecule and its origins in biological systems.

Cheminformatics and Data Mining for Structure-Activity Relationships

Cheminformatics applies computational and informational techniques to a wide range of problems in the field of chemistry. nih.gov A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com By identifying the key molecular features (descriptors) that influence activity, these models can be used to predict the potency of new, untested compounds and guide the design of more effective molecules.

Specific cheminformatics or QSAR analyses focused on this compound and its analogs are not present in the reviewed literature. A QSAR study would require a dataset of structurally related compounds with measured biological activity against a specific target. Such an analysis could reveal the critical structural components of this compound responsible for its binding affinity to targets like OTUB2 and guide future optimization efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No published research could be found that has developed or applied QSAR models to predict the biological activity of this compound. QSAR studies are essential for understanding the relationship between the chemical structure of a compound and its biological activity, which can guide the design of more potent and selective molecules. The development of such models for this compound would require a dataset of its analogues with corresponding activity data, which does not appear to be available in the current body of scientific literature.

Network Pharmacology Approaches to Predict Multi-Target Interactions

Similarly, there are no available studies that have employed network pharmacology to elucidate the potential multi-target interactions of this compound. Network pharmacology is a powerful in silico approach used to predict the targets of a compound and understand its mechanism of action from a systems-level perspective. While molecular docking studies have suggested a potential interaction between this compound and the deubiquitinating enzyme OTUB2, this represents a single-target investigation rather than a comprehensive network pharmacology analysis. aging-us.comnih.gov A full network pharmacology study would involve predicting a wider range of protein targets and mapping these onto biological pathways to understand the compound's potential polypharmacological effects.

Future Research Directions and Advanced Academic Applications

Elucidation of Novel Biological Roles and Downstream Signaling Pathways

A primary objective would be to uncover the biological activities of Tetrahydropentoxyline and the molecular mechanisms through which it exerts its effects. This would involve a multi-pronged approach, starting with high-throughput screening against diverse biological targets to identify initial areas of activity. Subsequent research would focus on identifying its direct binding partners and elucidating the downstream signaling cascades it modulates. Techniques such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) would be instrumental in target identification. Once a primary target is validated, downstream pathway analysis using phosphorylation-specific antibodies, reporter gene assays, and transcriptomic profiling would be essential to map its mechanism of action.

Development of Integrated Omics Technologies for Comprehensive Profiling

To gain a holistic understanding of the cellular response to this compound, the application of integrated "omics" technologies would be crucial. This involves a systems biology approach, combining genomics, transcriptomics (RNA-seq), proteomics, and metabolomics to generate a comprehensive profile of the compound's effects. For instance, transcriptomic analysis could reveal changes in gene expression, while proteomics could identify alterations in protein abundance and post-translational modifications. Metabolomics would provide insights into the metabolic pathways affected by the compound. Integrating these multi-omics datasets would allow for the construction of detailed network models of this compound's biological activity.

Table 1: Potential Integrated Omics Workflow for this compound Profiling

| Omics Technology | Objective | Potential Data Output | Analytical Platform |

| Transcriptomics (RNA-seq) | To identify genes differentially expressed upon treatment. | Gene expression profiles, pathway analysis. | Next-Generation Sequencing (NGS) |

| Proteomics (LC-MS/MS) | To quantify changes in protein abundance and modifications. | Protein expression levels, phosphorylation sites. | Liquid Chromatography-Mass Spectrometry |

| Metabolomics (GC-MS/NMR) | To profile changes in cellular metabolite concentrations. | Metabolite fingerprints, pathway flux analysis. | Gas/Liquid Chromatography-Mass Spectrometry, NMR |

Advancement of Miniaturized and High-Throughput Analytical Platforms

The development of efficient and cost-effective research methodologies would be accelerated by the advancement of miniaturized and high-throughput analytical platforms. This includes the use of microfluidic devices ("lab-on-a-chip") for automated cell culture, compound treatment, and downstream analysis. Such platforms reduce reagent consumption and allow for the parallel processing of numerous samples, which is ideal for dose-response studies and screening against large compound libraries. Furthermore, developing high-throughput imaging techniques, such as automated confocal microscopy, would enable the rapid assessment of cellular phenotypes and the subcellular localization of the compound or its targets.

Exploration of this compound as a Chemical Probe for Biological Processes

If this compound is found to have a specific and potent interaction with a particular biological target, it could be developed into a valuable chemical probe. A chemical probe is a small molecule used to study the function of a protein or a biological pathway in a cellular or in vivo context. To be a useful probe, this compound would need to exhibit high selectivity and well-understood mechanism of action. Modifications to its structure could be made to incorporate reporter tags (e.g., fluorescent dyes, biotin) or photo-crosslinking groups, facilitating the visualization and identification of its binding partners and their cellular dynamics.

Application of Green Chemistry Principles in this compound Research and Production

In line with modern sustainable scientific practices, the application of green chemistry principles would be a critical consideration in the research and potential future production of this compound. This would involve designing a synthetic route that minimizes waste, uses less hazardous solvents, and is energy-efficient. The principles of atom economy and the use of renewable feedstocks would be prioritized. Furthermore, the development of biocatalytic steps, using enzymes to perform specific chemical transformations, could offer a more environmentally benign alternative to traditional chemical synthesis methods.

Q & A

Q. How can researchers reconcile discrepancies between this compound’s in vitro antioxidant activity and its negligible effects in animal models?

- Methodological Answer : Bioavailability limitations (e.g., poor absorption, first-pass metabolism) may explain disparities. Isotope-labeled tracer studies (e.g., 14C-tetrahydropentoxyline) quantify systemic exposure. Ex vivo organ bath experiments (e.g., isolated aortic rings) validate tissue-specific activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.